(3S)-3-phenyl-1,4-oxazepane hydrochloride (3S)-3-phenyl-1,4-oxazepane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18047362
InChI: InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

(3S)-3-phenyl-1,4-oxazepane hydrochloride

CAS No.:

Cat. No.: VC18047362

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-phenyl-1,4-oxazepane hydrochloride -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name (3S)-3-phenyl-1,4-oxazepane;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1
Standard InChI Key WUVZKFRXPUJCSP-RFVHGSKJSA-N
Isomeric SMILES C1CN[C@H](COC1)C2=CC=CC=C2.Cl
Canonical SMILES C1CNC(COC1)C2=CC=CC=C2.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Structure and Stereochemistry

The 1,4-oxazepane scaffold consists of a seven-membered ring containing one oxygen atom at position 1 and one nitrogen atom at position 4. In (3S)-3-phenyl-1,4-oxazepane hydrochloride, the 3-position is substituted with a phenyl group, and the nitrogen is protonated as a hydrochloride salt. The (3S) configuration indicates the absolute stereochemistry at the chiral center, which is critical for interactions with biological targets .

Table 1: Molecular Properties of (3S)-3-Phenyl-1,4-Oxazepane Hydrochloride

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNODerived
Molecular Weight237.71 g/molCalculated
CAS NumberNot explicitly reported-
DensityN/A-
Melting PointNot reported-
SolubilityLikely polar solvent-solubleInferred

The hydrochloride salt enhances aqueous solubility compared to the free base, a common strategy in drug design to improve bioavailability .

Synthetic Routes and Methodological Considerations

Chiral Resolution Strategies

While no direct synthesis of (3S)-3-phenyl-1,4-oxazepane hydrochloride is documented, analogous methodologies from patent literature provide plausible pathways. For example, the resolution of racemic mixtures using enantiomer-pure organic acids—such as (+)-tartaric acid or (-)-dibenzoyl tartaric acid—has been employed to isolate desired stereoisomers in related compounds .

Key Steps in a Hypothetical Synthesis:

  • Ring-Closing Reactions: Formation of the 1,4-oxazepane ring via cyclization of a diol or diamine precursor.

  • Chiral Resolution: Use of chiral resolving agents to separate (3S) and (3R) enantiomers.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Case Study: Synthesis of Related Oxazepane Derivatives

Patent CN101675028B describes the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate, which involves:

  • Epoxide ring-opening with ammonia to yield threo-3-phenylisoserine.

  • Benzoylation and optical resolution using S-(-)-methylbenzylamine .
    Adapting this approach, the 1,4-oxazepane core could be constructed via analogous cyclization steps, followed by stereoselective resolution.

Physicochemical and Pharmacological Profile

Stability and Solubility

The hydrochloride salt form improves stability and solubility in polar solvents such as water or methanol. This is consistent with the handling of similar amine-containing compounds, where salt formation mitigates hygroscopicity and enhances crystallinity .

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

The compound’s chiral center and heterocyclic core make it a valuable intermediate for synthesizing bioactive molecules. For example:

  • Antidepressants: Structural analogs of 1,4-oxazepanes have been investigated as serotonin reuptake inhibitors.

  • Antiviral Agents: Similar scaffolds are used in protease inhibitors targeting viral replication .

Case Study: Role in Antibiotic Synthesis

In a reaction outlined in Ambeed data (CAS 2038-57-5), 3-phenyl-1-propylamine is used to synthesize N-(3-phenylpropyl) derivatives via reductive amination . This underscores the utility of phenyl-substituted amines in constructing complex pharmacophores, a role (3S)-3-phenyl-1,4-oxazepane hydrochloride could fulfill.

Hazard ClassHandling PrecautionsStorage Conditions
6.1Use fume hood; avoid inhalationCool, dry place; inert atmosphere

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